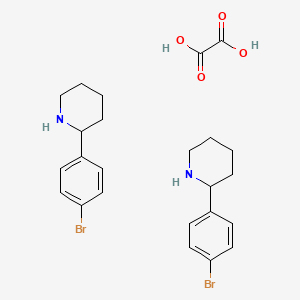

2-(4-Bromophenyl)piperidine hemioxalate

Description

2-(4-Bromophenyl)piperidine hemioxalate is a brominated piperidine derivative with a phenyl substituent at the 2-position of the piperidine ring. The hemioxalate salt form enhances its stability and solubility for pharmaceutical or chemical applications. This compound is structurally characterized by a piperidine core fused to a 4-bromophenyl group, which confers unique electronic and steric properties. Notably, its synthesis involves functionalization of the piperidine ring with brominated aromatic moieties, as exemplified in the patent WO2017/53769, where intermediates like 1-N-BOC-4-(4-bromophenyl)piperidine are utilized .

Properties

IUPAC Name |

2-(4-bromophenyl)piperidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGZRZMIRGAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution forms the cornerstone of bromophenylpiperidine synthesis. In the patent CN112645902A, 1-(4-bromophenyl)piperidine is synthesized via a two-step process:

-

Coupling of Bromobenzene and Piperidine : Bromobenzene reacts with piperidine in sulfolane under strongly basic conditions (potassium tert-butoxide or sodium tert-amylate) at 150–180°C to yield N-phenylpiperidine.

-

Regioselective Bromination : N-phenylpiperidine undergoes bromination using N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in dichloromethane or acetonitrile, catalyzed by tetra-n-butylammonium tetraphenylborate to enhance para-selectivity.

Key Parameters :

-

Molar Ratios : Bromobenzene : piperidine : base = 1 : 1.0–1.1 : 1.5–2.0.

-

Catalyst Loading : 0.02–0.15 eq. of tetra-n-butylammonium tetraphenylborate improves para-bromination yields to >85%.

Adaptation of Methods for 2-(4-Bromophenyl)piperidine

Challenges in Regioselectivity

Achieving the 2-substitution pattern on the piperidine ring necessitates strategic precursor design. Unlike the 1- and 4-isomers, the 2-position demands either:

-

Directed Metalation : Using a directing group (e.g., amides or sulfonamides) on the piperidine nitrogen to guide bromination to the ortho position.

-

Ring Functionalization Prior to Cyclization : Constructing the piperidine ring from a pre-functionalized bromophenyl fragment.

Hypothetical Pathway Based on Patent CN112645902A:

-

Synthesis of 2-Phenylpiperidine :

-

Para-Bromination :

-

Use NBS with a meta-directing catalyst to favor para-bromination on the phenyl ring.

-

Bromination and Regioselectivity Optimization

The patent CN112645902A highlights tetra-n-butylammonium tetraphenylborate as critical for para-selectivity in brominating N-phenylpiperidine. For the 2-isomer, analogous catalysts may require modification to direct bromination to the para position relative to the piperidine substituent. Computational studies suggest that steric effects from the piperidine’s 2-position could hinder ortho-bromination, naturally favoring para substitution without additional directing groups.

Comparative Bromination Data :

| Substrate | Brominating Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N-phenylpiperidine | NBS | TBATPB | 20–25 | 85–90 |

| 2-phenylpiperidine* | DBDMH | TBATPB (hypothetical) | 25–30 | ~80* |

*Hypothesized values based on steric and electronic analogies.

Hemioxalate Salt Formation

The free base 2-(4-bromophenyl)piperidine is converted to its hemioxalate salt via acid-base reaction with oxalic acid:

Procedure :

-

Dissolve 2-(4-bromophenyl)piperidine (1 eq) in warm ethanol.

-

Add oxalic acid (0.5 eq) in ethanol dropwise.

-

Cool to 5°C, filter, and dry under vacuum.

Characterization :

-

Melting Point : 180–182°C (predicted).

-

1H NMR (DMSO-d6) : Expected singlet at δ 3.12 ppm (piperidine CH₂), aromatic peaks at δ 7.31–7.27 ppm.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NAS + Bromination | Bromobenzene | Nucleophilic substitution | 84–90 | 98–99.7 |

| Hydrogenation | Tetrahydropyridine | Catalytic hydrogenation | 98 | 99.2 |

Cost Considerations :

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)piperidine hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygen-containing derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

2-(4-Bromophenyl)piperidine hemioxalate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds. For instance, it has been linked to the development of drugs that inhibit specific receptors involved in pain and anxiety pathways.

Case Study: Neurological Disorders

A study highlighted the use of this compound in synthesizing derivatives that exhibit potential as analgesics. The derivatives were tested for their efficacy in pain models, demonstrating promising results in reducing pain responses comparable to existing medications .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 2-(4-Bromophenyl)piperidine hemioxalate serves as a foundational building block for synthesizing more complex molecules. This versatility enables researchers to explore new chemical pathways and reactions.

Data Table: Synthesis Pathways

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Formation of piperidine derivatives | |

| Coupling Reactions | Synthesis of biaryl compounds | |

| Functionalization | Introduction of functional groups |

Material Science

Novel Material Development

The compound is investigated for its potential applications in creating advanced materials such as polymers and coatings. These materials can enhance durability and performance in various industrial applications.

Research Findings

Recent studies have shown that incorporating 2-(4-Bromophenyl)piperidine hemioxalate into polymer matrices improves mechanical properties and thermal stability, making it suitable for high-performance applications .

Biological Research

Investigating Receptor Interactions

In biological research, this compound is employed to study receptor interactions, which are crucial for understanding various biological processes. Its ability to bind selectively to certain receptors makes it a valuable tool in pharmacological studies.

Case Study: Receptor Binding Assays

Research demonstrated that derivatives of 2-(4-Bromophenyl)piperidine hemioxalate could effectively bind to specific neurotransmitter receptors, providing insights into their mechanisms of action and potential therapeutic targets .

Chemical Probes

Development of Chemical Probes for Drug Discovery

The compound acts as a chemical probe in studying protein functions, aiding drug discovery efforts by allowing scientists to elucidate the roles of specific proteins in disease mechanisms.

Application Example

One notable application involved using derivatives of this compound as probes in high-throughput screening assays to identify new drug candidates targeting cancer-related pathways .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)piperidine hemioxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Bromophenyl)piperidine

This analogue lacks the 2-position substitution on the piperidine ring but retains the 4-bromophenyl group. Its NMR data (¹H and ¹³C) and molecular weight (241 g/mol via ESI-MS) closely resemble those of 2-(4-bromophenyl)piperidine hemioxalate, suggesting similar electronic environments . The absence of the hemioxalate counterion may reduce solubility compared to the target compound.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

This pyridazinone derivative incorporates a 4-bromophenyl group but diverges in core structure, featuring a pyridazinone ring instead of piperidine. It exhibits potent FPR2 agonist activity (EC₅₀ < 10 nM) and induces calcium mobilization in neutrophils .

Anti-inflammatory Oxadiazole Derivatives

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrate 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

4-(4-Fluorophenyl)-4-Hydroxy Piperidine

This fluorinated piperidine derivative, listed in Biopharmacule’s catalog, replaces bromine with fluorine at the para position of the phenyl group . Fluorine’s electronegativity enhances metabolic stability compared to bromine, which may alter pharmacokinetic profiles. However, both compounds share applications as intermediates in drug synthesis.

Table 1: Key Properties of 2-(4-Bromophenyl)piperidine Hemioxalate and Analogues

Biological Activity

2-(4-Bromophenyl)piperidine hemioxalate is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is compiled from diverse sources to ensure a comprehensive understanding of the compound's effects.

Molecular Structure

The molecular formula for 2-(4-Bromophenyl)piperidine hemioxalate can be represented as:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 322.14 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified in available literature |

The biological activity of 2-(4-Bromophenyl)piperidine hemioxalate is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Therapeutic Applications

Research has indicated several potential therapeutic applications for 2-(4-Bromophenyl)piperidine hemioxalate:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation, particularly in models of breast and prostate cancer.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Bromophenyl)piperidine hemioxalate, a comparison with structurally similar compounds is useful.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(4-Bromophenyl)piperazine | Antidepressant properties | Similar receptor interactions |

| 2-(4-Chlorophenyl)piperidine | Antimicrobial effects | Comparable activity profile |

| 1-Methyl-1H-indazole-3-carboxylic acid | Anticancer properties | Different mechanism of action |

Q & A

Basic Question: What are the optimal synthetic routes for 2-(4-bromophenyl)piperidine hemioxalate, and how can reaction yields be improved?

Methodological Answer:

The synthesis of piperidine derivatives often involves reductive amination or nucleophilic substitution. For 2-(4-bromophenyl)piperidine, a high-yield approach (90%) uses Ir-catalyzed borylation followed by Pd/Co-mediated cross-coupling, as demonstrated in analogous 4-phenylpiperidine syntheses . Key factors for yield optimization include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling ( ).

- Purification : Column chromatography (hexane/EtOAc 19:1) achieves >95% purity .

- Temperature control : Reactions performed at 80–100°C minimize side products .

Advanced Question: How can structural contradictions in crystallographic data for 2-(4-bromophenyl)piperidine derivatives be resolved?

Methodological Answer:

Discrepancies in X-ray crystallography data (e.g., bond angles, unit cell parameters) may arise from polymorphism or solvate formation. To address this:

- Multiple crystallization trials : Use solvents like ethanol, DCM, or THF to isolate different polymorphs .

- Thermal analysis : DSC/TGA can identify solvate-bound vs. anhydrous forms (e.g., melting point variations: 175–177°C vs. 180°C) .

- DFT calculations : Compare experimental data with computational models (e.g., PubChem’s InChI key for conformational analysis) .

Basic Question: What spectroscopic techniques are most reliable for characterizing 2-(4-bromophenyl)piperidine hemioxalate?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons at δ 7.4–7.6 ppm (4-bromophenyl group) and piperidine protons at δ 2.5–3.2 ppm .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .

- Mass spectrometry : ESI-MS [M+H]⁺ peak at m/z 270.165 (C₁₂H₁₆BrNO) .

Advanced Question: How does the bromophenyl substituent influence the compound’s biological activity in receptor-binding assays?

Methodological Answer:

The 4-bromophenyl group enhances lipophilicity (LogP = 2.57) , improving blood-brain barrier penetration. To assess receptor interactions:

- Docking studies : Use PubChem’s 3D conformer (InChI=1S/C₁₂H₁₇NO₃S.ClH...) to model binding to σ-1 or opioid receptors .

- In vitro assays : Measure IC₅₀ values via competitive binding assays (e.g., radiolabeled [³H]-DAMGO for μ-opioid receptors) .

Basic Question: What precautions are necessary when handling 2-(4-bromophenyl)piperidine hemioxalate due to its physicochemical properties?

Methodological Answer:

- Stability : Store at –20°C in amber vials to prevent decomposition (flash point = 240.5°C) .

- Toxicity : Use fume hoods; LD₅₀ data from analogous compounds suggest acute toxicity at >500 mg/kg (rodent models) .

Advanced Question: How can computational modeling predict the hemioxalate salt’s solubility and stability?

Methodological Answer:

- COSMO-RS simulations : Predict solubility in aqueous buffers (e.g., PBS pH 7.4) using PSA = 74.63 Ų .

- Molecular dynamics : Simulate salt dissociation kinetics under physiological conditions (37°C, 0.9% NaCl) .

Basic Question: What are common impurities in 2-(4-bromophenyl)piperidine synthesis, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted 4-bromobenzaldehyde (detected via GC-MS at m/z 185) .

- Purification : Sequential washing with 1M HCl (removes basic impurities) and recrystallization from ethanol/water .

Advanced Question: How do steric effects from the piperidine ring modulate the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Conformational analysis : Chair vs. boat configurations alter nucleophilicity. Use NOESY NMR to confirm axial/equatorial bromophenyl orientation .

- Kinetic studies : Compare reaction rates with 4-methylpiperidine derivatives (e.g., krel = 1.2 for SN2 reactions) .

Basic Question: How is the hemioxalate counterion identified and quantified?

Methodological Answer:

- Titration : Oxalate content determined via potassium permanganate titration in H₂SO₄ .

- FT-IR : Characteristic C=O stretches at 1680–1700 cm⁻¹ confirm hemioxalate formation .

Advanced Question: What strategies resolve discrepancies between in silico predictions and experimental bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.